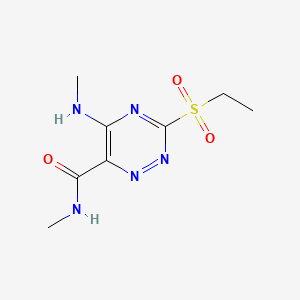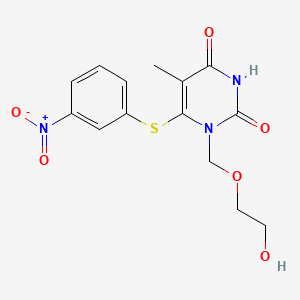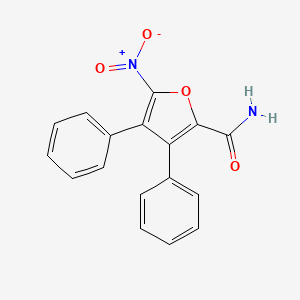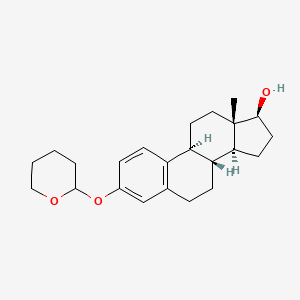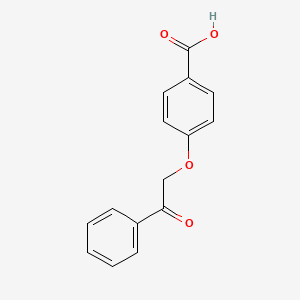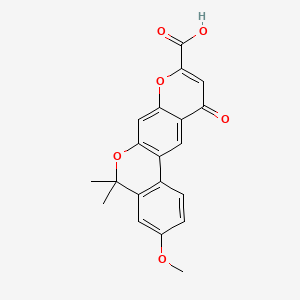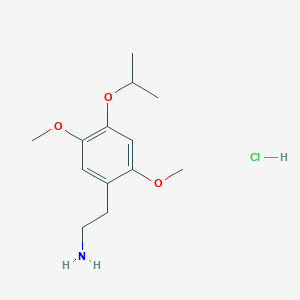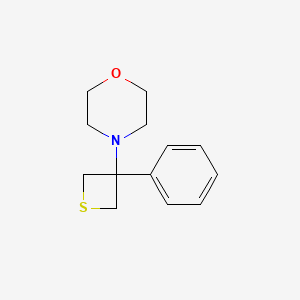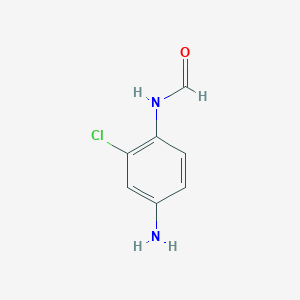![molecular formula C23H28N2O5S B15194635 1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid CAS No. 96122-40-6](/img/structure/B15194635.png)
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid is a complex organic compound with significant applications in various fields, including chemistry and medicine. This compound is known for its unique structure, which includes a benzothiepin ring system and a piperazine moiety, making it a subject of interest for researchers and industrial chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiepin ring system.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiepin intermediate reacts with a piperazine derivative.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced at specific positions on the benzothiepin or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the reaction conditions and reagents used.
科学研究应用
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibit Enzymes: It may inhibit certain enzymes, affecting metabolic pathways and leading to desired biological outcomes.
Modulate Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine can be compared with other similar compounds, such as:
- 6,11-dihydrobenzocbenzothiepin-11-amine : Shares a similar benzothiepin ring system but lacks the piperazine and methoxyethyl groups.
- 4-(2-methoxyethyl)piperazine : Contains the piperazine and methoxyethyl groups but lacks the benzothiepin ring system.
The uniqueness of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine lies in its combined structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
96122-40-6 |
|---|---|
分子式 |
C23H28N2O5S |
分子量 |
444.5 g/mol |
IUPAC 名称 |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid |
InChI |
InChI=1S/C21H26N2OS.C2H2O4/c1-24-15-14-22-10-12-23(13-11-22)21-18-7-3-2-6-17(18)16-25-20-9-5-4-8-19(20)21;3-1(4)2(5)6/h2-9,21H,10-16H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
QQWAMKFHPXKNDJ-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCN(CC1)C2C3=CC=CC=C3CSC4=CC=CC=C24.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


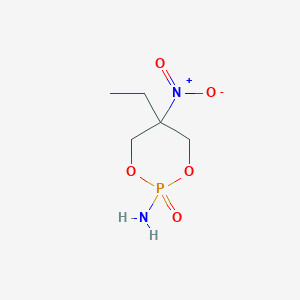
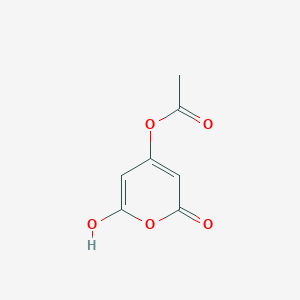
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
